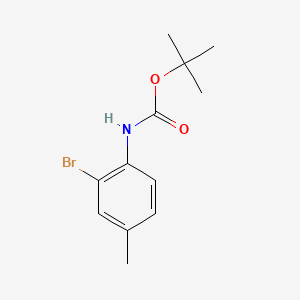

N-BOC 2-Bromo-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

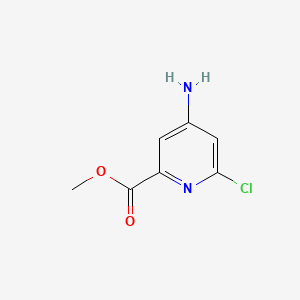

N-BOC 2-Bromo-4-methylaniline is a chemical compound with the CAS Number: 364607-53-4 . It has a linear formula of C12H16BrNO2 . The compound has a molecular weight of 286.17 .

Synthesis Analysis

The synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline involves a series of chemical reactions, predominantly focused on the introduction of a bromine atom onto the aromatic ring . The reaction typically proceeds through electrophilic aromatic substitution, where bromine replaces one of the hydrogen atoms in the 4-position of the 4-Methylaniline molecule .Molecular Structure Analysis

The InChI Code of N-BOC 2-Bromo-4-methylaniline is 1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) . The presence of the compound in the molecular structure imparts specific reactivity and functionality, making it an essential building block in organic synthesis .Chemical Reactions Analysis

2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .Physical And Chemical Properties Analysis

N-BOC 2-Bromo-4-methylaniline is a liquid with a refractive index n20/D 1.602 (lit.) . It has a boiling point of 240 °C (lit.) and a melting point of 14-16 °C (lit.) . The density of the compound is 1.5 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

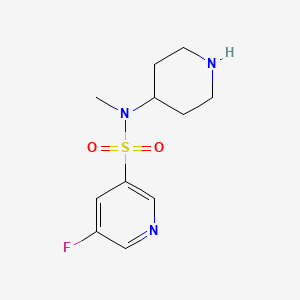

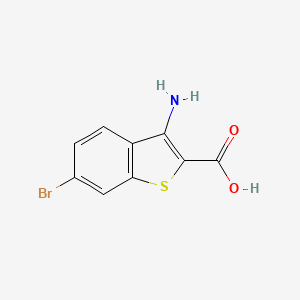

Synthesis of Non-Linear Optical Property Compounds : (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized through Suzuki cross-coupling reactions, showing potential for applications in non-linear optical properties (Rizwan et al., 2021).

N-Boc Protection of Amines : A Bronsted acidic ionic liquid-catalyzed efficient and chemoselective N-Boc protection of various amines using (Boc)2O was demonstrated. This method is crucial in protecting amines during chemical synthesis (Sunitha et al., 2008).

Building Blocks for Chiral PNA Synthesis : N-Boc-α-amino acids with nucleobase residues were synthesized as building blocks for the preparation of chiral peptidic nucleic acids (PNA), a significant contribution to genetic research and therapy (Lenzi et al., 1995).

Microsomal Metabolism Study : Rat liver microsomal metabolism of 2-bromo-4-methylaniline was investigated, contributing to our understanding of the metabolic pathways and potential toxicities of such compounds (Boeren et al., 1992).

Guandininylation Reagents Synthesis : New guanidinylation reagents were compared, with N,N'-bis(Boc)-S-methylisothiourea being one of them. These reagents are crucial in organic synthesis, especially in peptide construction (Gers et al., 2003).

Synthesis of Dipeptidyl Peptidase IV Inhibitor : (4S)-N-Boc-4-fluoro-l-proline methyl ester was used in synthesizing a dipeptidyl peptidase IV inhibitor, important in diabetes treatment (Kim et al., 2008).

Synthesis of Schiff Bases for Antimicrobial Activity : Schiff bases derived from 3-bromo-4-methyl aniline were synthesized and screened for antimicrobial activity, highlighting its potential in pharmaceutical applications (Upadhyay et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(2-bromo-4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCPXFWJWZNKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC 2-Bromo-4-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)